methyl 2-[4-(trifluoromethyl)phenyl]-1H-imidazole-4-carboxylate

Lipophilicity Drug-likeness Permeability

Methyl 2-[4-(trifluoromethyl)phenyl]-1H-imidazole-4-carboxylate is a disubstituted imidazole building block bearing a 4-trifluoromethylphenyl group at the 2-position and a methyl ester at the 4-position. Its molecular formula is C₁₂H₉F₃N₂O₂ (MW 270.21 g/mol), and it is commercially available as a ≥95% purity powder with a reported melting point of 230–232 °C.

Molecular Formula C12H9F3N2O2
Molecular Weight 270.21 g/mol
CAS No. 762286-20-4
Cat. No. B1525737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 2-[4-(trifluoromethyl)phenyl]-1H-imidazole-4-carboxylate
CAS762286-20-4
Molecular FormulaC12H9F3N2O2
Molecular Weight270.21 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CN=C(N1)C2=CC=C(C=C2)C(F)(F)F
InChIInChI=1S/C12H9F3N2O2/c1-19-11(18)9-6-16-10(17-9)7-2-4-8(5-3-7)12(13,14)15/h2-6H,1H3,(H,16,17)
InChIKeyHHILRDZALIUGHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-[4-(trifluoromethyl)phenyl]-1H-imidazole-4-carboxylate (CAS 762286-20-4): Core Identity and Comparator Landscape for Scientific Procurement


Methyl 2-[4-(trifluoromethyl)phenyl]-1H-imidazole-4-carboxylate is a disubstituted imidazole building block bearing a 4-trifluoromethylphenyl group at the 2-position and a methyl ester at the 4-position . Its molecular formula is C₁₂H₉F₃N₂O₂ (MW 270.21 g/mol), and it is commercially available as a ≥95% purity powder with a reported melting point of 230–232 °C . The closest structural analogs that would be considered for substitution in a synthetic or screening workflow include methyl 2-phenyl-1H-imidazole-4-carboxylate (lacking the -CF₃ group), methyl 2-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-carboxylate (meta-CF₃ regioisomer), methyl 2-[4-chlorophenyl]-1H-imidazole-4-carboxylate, and ethyl 2-[4-(trifluoromethyl)phenyl]-1H-imidazole-4-carboxylate (ethyl ester homolog).

Why a Standard 2-Phenylimidazole-4-carboxylate Cannot Substitute for the 4-CF₃ Congener in Procurement Decisions


Generic substitution among 2-aryl-imidazole-4-carboxylate building blocks introduces quantifiable risk because the 4-CF₃ substituent substantially alters the physicochemical and electronic profile of the scaffold. Specifically, replacement of the 4-CF₃ group with a hydrogen atom reduces the calculated LogP from 2.88 to 1.90 (ΔLogP ≈ +0.98), while the topological polar surface area remains nearly identical (54.98 Ų vs. 55 Ų) . This differential lipophilicity directly influences membrane permeability, metabolic stability, and target-binding thermodynamics in downstream applications, meaning that SAR data or synthetic routes validated with the non-fluorinated analog cannot be assumed to translate. The evidence below quantifies these differentiating parameters where data are available from the permitted source set, and explicitly identifies evidentiary gaps where they exist.

Quantitative Differentiation Evidence: Methyl 2-[4-(trifluoromethyl)phenyl]-1H-imidazole-4-carboxylate Versus Closest Analogs


Lipophilicity Shift: 4-CF₃ vs. Unsubstituted Phenyl Analog

Introduction of the 4-trifluoromethyl group on the 2-phenyl ring increases the computed octanol-water partition coefficient (LogP) by approximately 0.98 log units relative to the unsubstituted phenyl analog. The target compound exhibits a computed LogP of 2.88 , while methyl 2-phenyl-1H-imidazole-4-carboxylate has a computed XLogP of 1.90 . This difference is large enough to alter permeability classification boundaries and should be accounted for when selecting building blocks for CNS or intracellular targets.

Lipophilicity Drug-likeness Permeability

Electron-Withdrawing Strength: 4-CF₃ vs. 4-Cl and 4-F Analogs

The 4-CF₃ substituent exerts a stronger electron-withdrawing effect than 4-Cl or 4-F, as quantified by Hammett σₚ constants. The σₚ value for CF₃ is +0.54, compared to +0.23 for Cl and +0.06 for F [1]. This influences the electron density on the imidazole ring and the ester carbonyl, modulating reactivity in nucleophilic acyl substitution and cross-coupling reactions. A higher σₚ directly correlates with increased electrophilicity of the ester carbonyl and altered pKₐ of the imidazole NH, parameters that affect both synthetic yields and biological target interactions.

Electronic effects Hammett constants Reactivity

Purity and Physical Form Specification: Target Compound vs. Common Generic Substitutes

The target compound is specified at ≥95% purity (HPLC) as a powder with a melting point of 230–232 °C from the primary commercial source . In contrast, the closest unsubstituted analog (methyl 2-phenyl-1H-imidazole-4-carboxylate) is sold by multiple vendors at purities ranging from 95% to 97% with variable melting points. The defined melting point range of the CF₃ derivative provides a physical identity check that is absent for many analogs, reducing the risk of receiving a mislabeled or degraded product. This specification difference is particularly relevant for procurement officers who require orthogonal identity confirmation beyond NMR.

Quality control Procurement specification Reproducibility

Regioisomeric Differentiation: 4-Carboxylate vs. 5-Carboxylate Imidazole Series

The target compound is cataloged under the name 'methyl 2-[4-(trifluoromethyl)phenyl]-1H-imidazole-4-carboxylate,' yet several commercial sources synonymously list it as '1H-imidazole-5-carboxylic acid, 2-[4-(trifluoromethyl)phenyl]-, methyl ester' . This reflects the rapid prototropic tautomerism of the imidazole ring, which makes the 4- and 5-positions chemically equivalent in the unsubstituted NH-imidazole. For procurement, this means that a buyer searching for the '5-carboxylate' regioisomer is likely purchasing the identical compound. However, the naming ambiguity does not extend to N-substituted analogs, where the regioisomer is fixed. Users must verify substitution pattern if intending to derivatize at the imidazole nitrogen.

Regiochemistry Tautomerism Synthetic utility

Preferred Application Scenarios for Methyl 2-[4-(trifluoromethyl)phenyl]-1H-imidazole-4-carboxylate Based on Differentiating Evidence


Medicinal Chemistry: CNS-Targeted Library Synthesis Requiring Elevated LogP

When designing a compound library for central nervous system targets where a LogP window of 2–4 is desired for blood-brain barrier penetration, the 4-CF₃ derivative (computed LogP 2.88) provides a starting scaffold closer to the optimal range than the non-fluorinated analog (LogP 1.90) . The +0.98 LogP differential can reduce the number of downstream optimization cycles needed to achieve target permeability, making this building block the more cost-effective initial selection for CNS programs.

Synthetic Methodology: Electrophilic Ester Reactivity Optimization

In reaction development involving nucleophilic attack at the imidazole ester carbonyl—such as direct amidation or hydrazinolysis—the stronger electron-withdrawing character of the 4-CF₃ substituent (Hammett σₚ = +0.54) [1] enhances carbonyl electrophilicity compared to 4-Cl (σₚ = +0.23) or 4-F (σₚ = +0.06) analogs. This property can be exploited to achieve higher conversion rates under milder conditions, making the compound a preferred substrate for methodology studies focused on challenging ester transformations.

Quality-Assured Procurement: Building Block Requiring Orthogonal Identity Confirmation

For laboratories operating under rigorous quality management systems (e.g., ISO 9001 or GLP), the availability of a well-defined melting point specification (230–232 °C) for methyl 2-[4-(trifluoromethyl)phenyl]-1H-imidazole-4-carboxylate provides a critical orthogonal identity check that is not consistently available for simpler 2-aryl-imidazole-4-carboxylate analogs. Procurement officers can specify this compound with the confidence that melting point determination upon receipt will detect mislabeling or degradation, reducing the risk of costly downstream experimental failures.

Fragment-Based Drug Discovery: Fluorine-Enabled ¹⁹F NMR Screening

The presence of the trifluoromethyl group makes this compound inherently suitable for ¹⁹F NMR-based fragment screening assays, where the CF₃ resonance serves as a sensitive probe for protein binding. In contrast, non-fluorinated analogs such as methyl 2-phenyl-1H-imidazole-4-carboxylate lack this spectroscopic handle entirely, requiring alternative detection methods. This property enables direct incorporation into fragment mixtures for ligand-observed NMR screens without additional derivatization [1].

Quote Request

Request a Quote for methyl 2-[4-(trifluoromethyl)phenyl]-1H-imidazole-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.